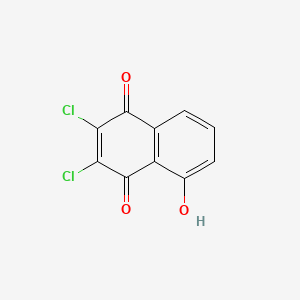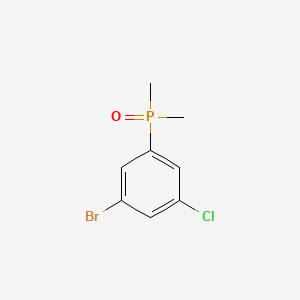
(3-Bromo-5-chlorophenyl)dimethylphosphine oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Bromo-5-chlorophenyl)dimethylphosphine oxide is a chemical compound with the molecular formula C8H9BrClOP and a molecular weight of 267.49 g/mol . This compound is characterized by the presence of bromine, chlorine, and a phosphine oxide group attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of (3-Bromo-5-chlorophenyl)dimethylphosphine oxide typically involves the reaction of 3-bromo-5-chlorophenylmagnesium bromide with dimethylphosphinic chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the phosphinic chloride. The reaction mixture is then quenched with water, and the product is extracted using an organic solvent such as dichloromethane. The crude product is purified by recrystallization or column chromatography .
Análisis De Reacciones Químicas
(3-Bromo-5-chlorophenyl)dimethylphosphine oxide undergoes various chemical reactions, including:
Oxidation: The phosphine oxide group can be further oxidized to form phosphonic acids or phosphonates under strong oxidizing conditions.
Reduction: The bromine and chlorine substituents on the phenyl ring can be reduced to form the corresponding phenyl derivatives.
Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide .
Aplicaciones Científicas De Investigación
(3-Bromo-5-chlorophenyl)dimethylphosphine oxide is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of (3-Bromo-5-chlorophenyl)dimethylphosphine oxide involves its interaction with molecular targets such as enzymes and receptors. The phosphine oxide group can form strong bonds with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the bromine and chlorine substituents can participate in halogen bonding, which can affect the compound’s binding affinity to its targets .
Comparación Con Compuestos Similares
(3-Bromo-5-chlorophenyl)dimethylphosphine oxide can be compared with other similar compounds, such as:
(3-Bromo-5-chlorophenyl)phosphine oxide: Lacks the dimethyl groups, which can affect its reactivity and binding properties.
(3-Bromo-5-chlorophenyl)diphenylphosphine oxide: Contains phenyl groups instead of methyl groups, which can influence its solubility and steric properties.
(3-Bromo-5-chlorophenyl)dimethylphosphine sulfide: Contains a sulfur atom instead of an oxygen atom, which can alter its chemical reactivity and biological activity.
These comparisons highlight the unique properties of this compound, particularly its balance of reactivity and stability, which make it valuable in various research applications.
Propiedades
Fórmula molecular |
C8H9BrClOP |
|---|---|
Peso molecular |
267.49 g/mol |
Nombre IUPAC |
1-bromo-3-chloro-5-dimethylphosphorylbenzene |
InChI |
InChI=1S/C8H9BrClOP/c1-12(2,11)8-4-6(9)3-7(10)5-8/h3-5H,1-2H3 |
Clave InChI |
HSLQXRSLDLWNLU-UHFFFAOYSA-N |
SMILES canónico |
CP(=O)(C)C1=CC(=CC(=C1)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


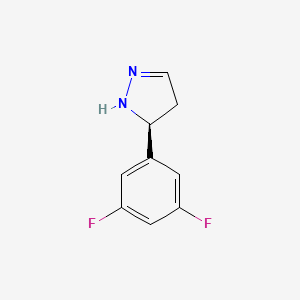
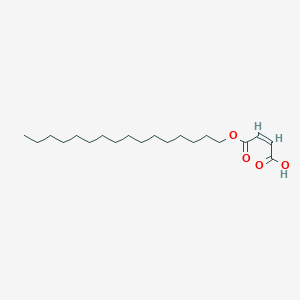
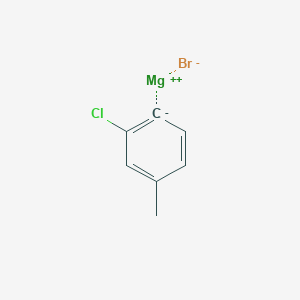
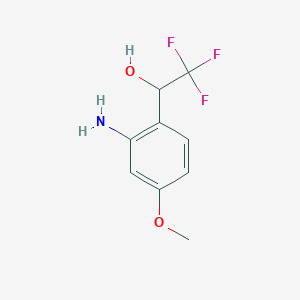
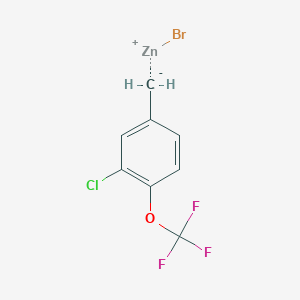

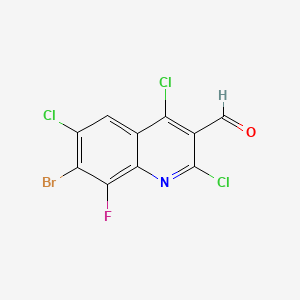
![(1S,2S,3R,5S)-3-(7-(((1R,2S)-2-(4-Ethoxy-3-fluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B14896848.png)
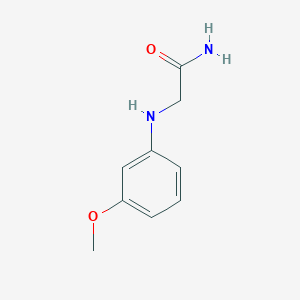
![2',2',4-trimethyl-3,4-dihydro-1H-spiro[benzo[f]quinoline-2,5'-[1,3]dioxane]-4',6'-dione](/img/structure/B14896856.png)

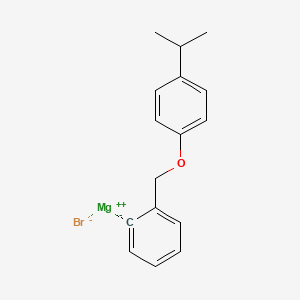
![N-(3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl)-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B14896870.png)
